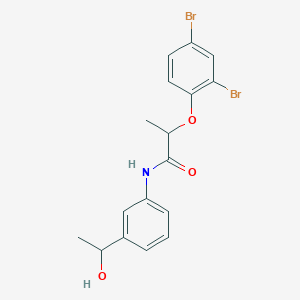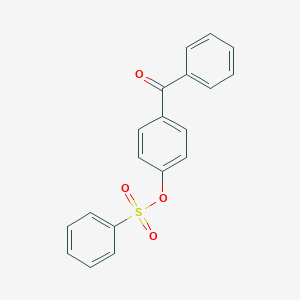![molecular formula C16H19NO2 B290625 N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide](/img/structure/B290625.png)
N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide, commonly known as Naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It is a white crystalline powder that is soluble in water and has a molecular formula of C14H14O3. Naproxen was first synthesized in 1956 by the German pharmaceutical company, Hoechst AG.
Mecanismo De Acción
Naproxen works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting COX activity, Naproxen reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Naproxen has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, Naproxen has been shown to have antioxidant properties, which may help to reduce oxidative stress and inflammation. In addition, Naproxen has been shown to have cardioprotective effects, which may be due to its ability to reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Naproxen has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. In addition, it has a well-established mechanism of action and has been extensively studied. However, there are also some limitations to the use of Naproxen in lab experiments. For example, it has been shown to have some cytotoxic effects, which may limit its use in certain cell-based assays.
Direcciones Futuras
There are a number of future directions for research on Naproxen. One area of interest is the development of new formulations of Naproxen that may improve its bioavailability and reduce its side effects. In addition, there is interest in exploring the potential use of Naproxen in the treatment of other conditions, such as Alzheimer's disease and cancer. Finally, there is interest in exploring the potential use of Naproxen in combination with other drugs, such as opioids, to improve pain management.
Métodos De Síntesis
The synthesis of Naproxen involves the condensation of 2-naphthol with chloroacetyl chloride to form 2-(1-naphthyl)acetyl chloride. This intermediate is then reacted with 1-(hydroxymethyl)propylamine to form N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond.
Aplicaciones Científicas De Investigación
Naproxen has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as osteoarthritis, rheumatoid arthritis, and menstrual cramps. In addition, Naproxen has been shown to have antipyretic properties, making it an effective treatment for fever.
Propiedades
Fórmula molecular |
C16H19NO2 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
N-(1-hydroxybutan-2-yl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C16H19NO2/c1-2-14(11-18)17-16(19)10-13-8-5-7-12-6-3-4-9-15(12)13/h3-9,14,18H,2,10-11H2,1H3,(H,17,19) |
Clave InChI |
KWFVEIYJSOCPCC-UHFFFAOYSA-N |
SMILES |
CCC(CO)NC(=O)CC1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CCC(CO)NC(=O)CC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B290542.png)
![N-benzyl-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290545.png)
![N-(4-methoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290546.png)
![2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290549.png)
![4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290550.png)
![N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide](/img/structure/B290552.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B290554.png)

![N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290559.png)
![N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290560.png)
![Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290561.png)
![4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B290562.png)
![Ethyl 4-chloro-3-[[2-(4-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B290564.png)
